Isomylamine

描述

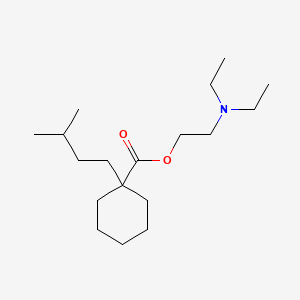

Isomylamine (CAS: 28815-27-2) is a synthetic organic compound classified as a muscle relaxant . Its molecular formula is inconsistently reported across sources: C₁₅H₂₁NO₂ in some references and C₁₈H₃₅NO₂ in others, likely due to variations in salt forms (e.g., hydrochloride: C₁₈H₃₅NO₂·ClH, CAS: 24357-98-0) . Key structural features include a cyclohexane ring substituted with an isopentyl group and a diethylaminoethyl ester moiety, as revealed by its SMILES notation and KEGG DRUG structural data .

属性

CAS 编号 |

28815-27-2 |

|---|---|

分子式 |

C18H35NO2 |

分子量 |

297.5 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3 |

InChI 键 |

BHSHHNNBVMXJNZ-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

异戊胺可以通过几种方法合成。一种常见的方法是在碱性条件下用异戊基氯 (3-氯-3-甲基丁烷) 对氨进行烷基化。反应如下:

(CH3)2CHCH2CH2Cl+NH3→(CH3)2CHCH2CH2NH2+HCl

另一种方法是在催化剂如钯碳存在下,用氢气还原异戊基亚硝酸盐 (3-甲基丁基亚硝酸盐):

(CH3)2CHCH2CH2ONOH2,Pd/C{_svg_1}(CH3)2CHCH2CH2NH2+H2O

工业生产方法

在工业环境中,异戊胺通常通过异戊腈 (3-甲基丁腈) 的催化加氢制备。该反应在金属催化剂(如镍或钴)存在下,在高压和高温下进行:

(CH3)2CHCH2CH2CN+2H2Ni, high pressure{_svg_2}(CH3)2CHCH2CH2NH2

化学反应分析

反应类型

异戊胺会发生各种化学反应,包括:

氧化: 异戊胺可以用过氧化氢或硝酸等氧化剂氧化,形成异戊基亚硝基化合物或异戊基硝基化合物。

还原: 异戊胺可以用锂铝氢化物等还原剂还原,形成异戊醇。

取代: 异戊胺可以与卤代烷发生亲核取代反应,形成仲胺和叔胺。

常用试剂和条件

氧化: 过氧化氢、硝酸

还原: 锂铝氢化物、金属催化剂存在下的氢气

取代: 卤代烷、碱(例如,氢氧化钠)

主要产物

氧化: 异戊基亚硝基化合物、异戊基硝基化合物

还原: 异戊醇

取代: 仲胺和叔胺

科学研究应用

作用机制

异戊胺通过各种分子靶点和途径发挥作用。在对认知功能的影响方面,异戊胺已被证明通过招募转录调节因子 p53 到 S100A8 启动子区域来激活 S100A8 信号通路。 这种激活导致小胶质细胞凋亡,导致认知下降 .

相似化合物的比较

Isoamylamine (CAS: 107-85-7)

Structural Similarities and Differences :

- Isoamylamine (3-methylbutylamine) is a primary amine with a simple branched-chain structure (C₅H₁₃N), contrasting sharply with Isomylamine’s complex ester-amine architecture .

- Key Properties :

| Property | Isoamylamine | This compound |

|---|---|---|

| Molecular Formula | C₅H₁₃N | C₁₅H₂₁NO₂/C₁₈H₃₅NO₂ |

| Hydrogen Bond Donors | 1 | 1 (amine group) |

| Rotatable Bonds | 2 | >5 (ester and alkyl chains) |

| Aromatic Rings | 0 | 0 |

Functional Differences :

- Isoamylamine is primarily studied for its metabolic pathways (e.g., deamination by monoamine oxidase in liver and heart tissues) , whereas this compound’s ester groups likely enhance its stability and tissue penetration, contributing to its muscle relaxant effects .

Isometheptene (CAS: 503-01-5)

Structural and Functional Contrast :

- Isometheptene (C₉H₁₉N) is a tertiary amine used as an antimigraine agent .

- Key Differences :

- Indication : Isometheptene targets vascular headaches via vasoconstriction, unlike this compound’s neuromuscular focus .

- Complexity : this compound’s larger structure (15–18 carbon atoms vs. 9 in Isometheptene) suggests divergent pharmacokinetic profiles, such as longer half-life or altered receptor binding .

Comparison with Functionally Similar Compounds

Baclofen and Tizanidine (Muscle Relaxants)

While direct comparisons are absent in the provided evidence, this compound’s ester-amine structure contrasts with:

- Baclofen : A GABA-B agonist with a β-chlorophenyl group.

- Tizanidine : An imidazoline derivative targeting α₂-adrenergic receptors.

Inference : this compound’s lack of aromatic or heterocyclic motifs may limit central nervous system penetration, favoring peripheral muscle relaxation .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。